molecular formula C22H23ClN2O3 B5025846 2-(1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)ethanol

2-(1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)ethanol

Cat. No.: B5025846
M. Wt: 398.9 g/mol
InChI Key: SHYBUXNAMRMJIZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzoxazole, a piperidine, and an ethanol group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzoxazole and piperidine rings would contribute to the rigidity of the molecule, while the ethanol group would provide a site for potential hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzoxazole ring might undergo electrophilic aromatic substitution, while the piperidine nitrogen could act as a nucleophile in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethanol group could increase its solubility in polar solvents, while the aromatic rings could contribute to its stability .

Future Directions

Given the potential biological activity of benzoxazole derivatives, this compound could be of interest in the field of medicinal chemistry. Future research could explore its biological activity and potential applications in drug discovery .

Properties

IUPAC Name

[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-[2-(2-hydroxyethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3/c23-17-7-4-15(5-8-17)13-21-24-19-14-16(6-9-20(19)28-21)22(27)25-11-2-1-3-18(25)10-12-26/h4-9,14,18,26H,1-3,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYBUXNAMRMJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)C2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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